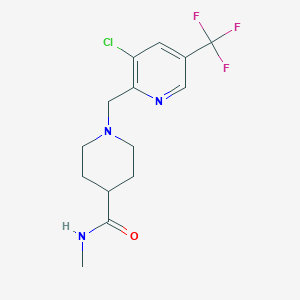

1-(3-Chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-piperidine-4-carboxylic acid methylamide

Descripción general

Descripción

The compound is a complex organic molecule that includes a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom), a piperidine ring (a six-membered ring with five carbon atoms and one nitrogen atom), and a carboxylic acid amide group. The pyridine ring is substituted with a trifluoromethyl group and a chloro group .

Synthesis Analysis

While specific synthesis methods for this compound are not available, trifluoromethylpyridines are often synthesized using various methods, including halogenation, cyclization, and cross-coupling reactions .Aplicaciones Científicas De Investigación

Central

Nervous System (CNS) Acting DrugsResearch has identified functional chemical groups, including heterocycles with nitrogen, sulfur, and oxygen, which form the largest class of organic compounds for potential CNS activity. Compounds like pyridine, piperidine, and carboxamide groups have been studied for their effects ranging from depression to euphoria and convulsion, demonstrating the utility of these chemical groups in synthesizing novel CNS-acting drugs (Saganuwan, 2017).

Environmental Biodegradability and Fate

The environmental fate and biodegradability of polyfluoroalkyl chemicals, which are structurally related to the compound , have been extensively reviewed. These studies provide insights into the degradation pathways and the persistence of such compounds in the environment, highlighting the need for understanding their long-term ecological impacts (Liu & Mejia Avendaño, 2013).

Synthetic Applications in Heterocycle Formation

The synthesis of N-heterocycles via sulfinimines, leveraging compounds such as tert-butanesulfinamide for generating structurally diverse piperidines and pyrrolidines, reflects the application potential of similar compounds in creating natural product analogs and therapeutically relevant molecules (Philip et al., 2020).

Perfluoroalkyl Substance (PFAS) Alternatives

The transition to safer alternatives for long-chain PFASs involves understanding the chemical identities, environmental releases, and toxicological profiles of fluorinated alternatives. This research domain is crucial for risk assessment and management of PFAS-related compounds, with implications for regulatory and industrial practices (Wang et al., 2013).

Pharmacological Review of Chlorogenic Acid

Chlorogenic Acid (CGA) studies showcase the diverse biological and pharmacological effects of phenolic compounds, including antioxidant, anti-inflammatory, and neuroprotective activities. Research in this area underscores the potential of CGA and structurally related compounds in addressing metabolic disorders and enhancing health (Naveed et al., 2018).

Mecanismo De Acción

Mode of Action

Based on its chemical structure, it is likely that it interacts with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and electrostatic interactions .

Biochemical Pathways

It is known that trifluoromethylpyridines, a key structural motif in this compound, are used in the synthesis of novel imidazo [1,2-a]pyridine-coumarin hybrid molecules as inhibitors of ns5b in potential treatment of hepititis c .

Pharmacokinetics

The presence of the trifluoromethyl group and the pyridine ring in the compound’s structure suggest that it may have good bioavailability and metabolic stability .

Result of Action

Compounds with similar structures have been used in the synthesis of active agrochemical and pharmaceutical ingredients .

Propiedades

IUPAC Name |

1-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]-N-methylpiperidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17ClF3N3O/c1-19-13(22)9-2-4-21(5-3-9)8-12-11(15)6-10(7-20-12)14(16,17)18/h6-7,9H,2-5,8H2,1H3,(H,19,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXWXTHIZIVOLRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1CCN(CC1)CC2=C(C=C(C=N2)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17ClF3N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-piperidine-4-carboxylic acid methylamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

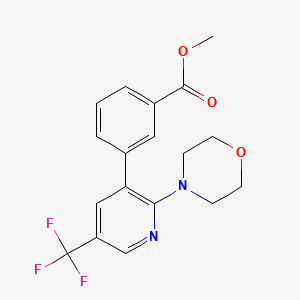

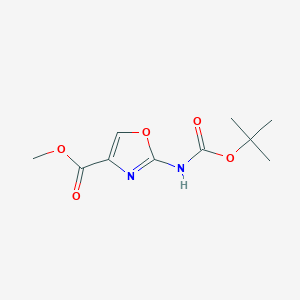

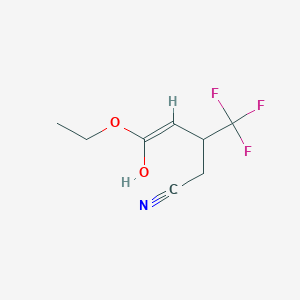

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-3-ethyl-urea](/img/structure/B1401751.png)

![2-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzylidene]-malonic acid diethyl ester](/img/structure/B1401752.png)

![4-Chloro-N-[2-(6-chloro-4-trifluoromethyl-pyridin-2-ylsulfanyl)-ethyl]-benzenesulfonamide](/img/structure/B1401754.png)

![(E)-3-Dimethylamino-1-[4-(6-dimethylamino-4-trifluoromethylpyridin-2-yl)phenyl]but-2-en-1-one](/img/structure/B1401755.png)

![Dimethyl-{6-[4-(1H-pyrazol-3-yl)-phenyl]-4-trifluoromethyl-pyridin-2-yl}-amine](/img/structure/B1401756.png)

![N-(4-Chloro-phenyl)-4-[6-(4-methyl-piperazin-1-yl)-5-trifluoromethyl-pyridin-3-yl]-benzamide](/img/structure/B1401761.png)

![Dimethyl-{6-[3-(1-methyl-1H-pyrazol-3-yl)-phenyl]-4-trifluoromethyl-pyridin-2-yl}-amine](/img/structure/B1401763.png)

![4-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-pyrimidin-2-ylamine](/img/structure/B1401765.png)

![2-[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionic acid ethyl ester](/img/structure/B1401771.png)